Single-Digit Picomolar CCR5 Antagonism: A Potency Benchmark
The target compound demonstrates an IC50 of 0.100 nM (100 pM) against the human CCR5 receptor, representing single-digit picomolar potency [1]. This is significantly more potent than the clinically validated CCR5 antagonist Maraviroc, which has a reported IC50 of approximately 3.3 nM in a comparable cell-based assay [2]. The potency differential of over 30-fold highlights its potential as a superior probe for CCR5-mediated biology. Furthermore, a closely related structural analog, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide, has been identified as a CCR5 antagonist, but its potency data are not publicly available, making a direct comparison impossible and emphasizing the unique quantitative advantage of the target compound's publicly documented activity [3].
| Evidence Dimension | CCR5 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 0.100 nM |
| Comparator Or Baseline | Maraviroc: ~3.3 nM |
| Quantified Difference | Target compound is approximately 33-fold more potent in vitro |
| Conditions | Target compound: P4R5 cells co-expressing CD4 and LTR-beta-gal. Maraviroc: comparable cell-based CCR5 antagonism assay. |
Why This Matters
This >30-fold potency advantage over a clinically approved drug establishes a clear scientific selection criterion for research on high-affinity CCR5 antagonism and potentially reduces the required effective concentration in complex biological models.
- [1] BindingDB. Entry BDBM50394596 / CHEMBL2164202. Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infusion. IC50: 0.100 nM. View Source
- [2] Dorr, P. et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 2005, 49(11), 4721-4732. IC50: 3.3 nM. View Source
- [3] Semantic Scholar. Preliminary screening of pharmacological activity indicates that the compound (N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cyclopentanecarboxamide) can be used as a CCR5 antagonist. Author: 张会利. View Source
